molecular formula C6H6O5 B2537612 cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione CAS No. 876607-71-5

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione

Cat. No.: B2537612
CAS No.: 876607-71-5
M. Wt: 158.109
InChI Key: BTCNZQQDMJKBPH-ZXZARUISSA-N
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Description

cis-Tetrahydrofuro[3,4-b][1,4]dioxine-5,7-dione is a high-purity chemical compound supplied for research and development purposes. This compound features a fused tetrahydrofurodioxine ring system and a dione functional group, making it a valuable building block in organic synthesis . The molecular scaffold is related to structures used in the development of advanced materials, such as the dicarboxylic anhydride group incorporated into helicene derivatives for creating push-pull systems in organic electronic applications . The reactivity of the dione group allows for further functionalization, enabling researchers to explore its potential as a precursor for a wide range of heterocyclic compounds . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(4aR,7aS)-2,3,4a,7a-tetrahydrofuro[3,4-b][1,4]dioxine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c7-5-3-4(6(8)11-5)10-2-1-9-3/h3-4H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNZQQDMJKBPH-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H](O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876607-71-5
Record name (4aR,7aS)-hexahydrofuro[3,4-b][1,4]dioxine-5,7-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a dioxine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Moxifloxacin (Fluoroquinolone Antibiotic)

Moxifloxacin, a fluoroquinolone, shares a bicyclic core structure, though its substituents and functional groups differ. Key comparative findings include:

  • Antimicrobial Activity : Moxifloxacin demonstrates potent activity against Gram-positive bacteria (e.g., Streptococcus spp., MIC90 = 0.12–0.5 mg/L), surpassing ciprofloxacin and levofloxacin by 4–64-fold . Its efficacy against Chlamydia trachomatis (MIC90 = 0.03–0.125 mg/L) is 16–64 times higher than ciprofloxacin’s .
  • Structural Divergence : Unlike cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione, moxifloxacin incorporates a fluorine atom and a piperazinyl group, enhancing bacterial DNA gyrase/topoisomerase IV inhibition. The dione groups in the target compound may instead favor interactions with nucleophilic targets, suggesting divergent mechanisms.

(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride

This compound (CAS 1033712-94-5) shares the tetrahydrofuran moiety but replaces the dioxine-dione system with diamines. Key contrasts include:

Comparative Data Table

Compound Core Structure Key Functional Groups Biological Activity/Notes Reference
This compound Bicyclic (furan + dioxane) 5,7-dione Potential electrophilic reactivity N/A
Moxifloxacin Bicyclic (quinolone + fused ring) Fluorine, piperazinyl Broad-spectrum antimicrobial activity
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride Tetrahydrofuran 3,4-diamine (dihydrochloride) Basic, salt-forming properties

Research Findings and Limitations

  • Antimicrobial Potential: While moxifloxacin’s activity highlights the therapeutic relevance of bicyclic structures, the absence of direct data for this compound necessitates caution in extrapolating biological effects.
  • Synthetic Utility : The dione’s electrophilic ketones may make it a precursor for synthesizing complex heterocycles, contrasting with the diamine’s role in salt or coordination chemistry .
  • Knowledge Gaps: No pharmacological or toxicological data are available for the target compound in the provided evidence, limiting authoritative comparisons.

Biological Activity

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione is a heterocyclic compound characterized by its unique structure comprising a fused furan and dioxine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Research indicates that it can induce the expression of cytochrome P450 1B1 (CYP1B1), a gene linked to dioxin exposure and related health effects .

Biological Activities

The compound exhibits several notable biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated as a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), with an IC50 value of 0.8 nM in biochemical assays .
  • Cytotoxic Effects : In cellular assays, the compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and Z138 cells. The half-maximal effective concentration (EC50) values were found to be 3 nM and 15 nM respectively, indicating its potential as an anticancer agent .
  • Hormonal Modulation : The induction of CYP1B1 suggests that the compound may disrupt normal hormonal signaling pathways, which could lead to reproductive and developmental effects similar to those observed with other dioxins .

Case Studies

Several case studies highlight the biological implications of this compound:

  • CYP1B1 Induction Study : A study analyzed the expression levels of CYP1B1 in human peripheral blood lymphocytes after exposure to dioxins. The results indicated significant variability in CYP1B1 induction among individuals, which may correlate with susceptibility to dioxin-related health effects .
  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. This suggests its potential role as a therapeutic agent in breast cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesBiological ActivityIC50/EC50 Values
This compoundFused furan and dioxine ringsEnzyme inhibition; cytotoxicityIC50: 0.8 nM (PRMT5); EC50: 3 nM (MCF-7)
Tetrahydrofuran-2,4-dioneSimilar structure; lacks dioxine ringLimited biological data availableNot specified
Hexahydrofuro[3,4-B][1,4]dioxine-5,7-dioneAdditional hydrogen atomsPotentially similar activityNot specified

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. For accurate results:

  • Optimize crystal quality to minimize disorder (e.g., slow evaporation for crystallization).
  • Apply multi-scan absorption corrections and validate refinement with R-factors and residual electron density maps.
  • Cross-validate hydrogen atom positions using geometric constraints or neutron diffraction if heavy atoms dominate scattering .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups and stereochemistry of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals and confirm stereochemistry.
  • IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches in the 1650–1750 cm1^{-1} and 1000–1300 cm1^{-1} ranges, respectively.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
  • Tools like Science Compass can aid in interpreting spectral data by cross-referencing published datasets 65.
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    00:17
    用它!帮你看懂文献数据图,更好描述实验结果
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Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational vibrational spectra for cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., DFT functional, basis set) to ensure they match experimental conditions (e.g., solvent effects, temperature).
  • Step 2 : Compare experimental IR/Raman spectra with scaled computational frequencies using software like Gaussian or ORCA.
  • Step 3 : Analyze mode assignments for misalignments (e.g., overestimated C=O stretching due to anharmonicity).
  • Contradiction Resolution : Use Bayesian statistics or error-metric analysis (e.g., mean absolute deviation) to quantify discrepancies and refine computational models 75.
    科学指南针-看不懂数据图不会描述实验结果
    00:17

Q. What strategies mitigate disorder in the crystal lattice of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione during refinement?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, split atomic sites into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries.
  • Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100–150 K.
  • Twinned Data Handling : Use TWIN/BASF commands in SHELXL for twinned crystals. Validate with Hooft/Y parameter checks .

Q. How can researchers design synthetic routes to improve the enantiomeric purity of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?

  • Methodological Answer :

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during cyclization steps.
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries to bias crystallization toward the desired enantiomer. Monitor purity via chiral HPLC or polarimetry .

Data Analysis and Interpretation

Q. What computational tools are recommended for modeling the electronic properties of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian, ORCA, or NWChem with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., def2-TZVP) for accurate HOMO-LUMO gap estimation.
  • Molecular Dynamics (MD) : Simulate solvation effects with explicit solvent models (e.g., TIP3P water) in GROMACS or AMBER.
  • Visualization : VMD or PyMOL for orbital visualization and charge density mapping. Cross-validate with X-ray charge density analysis if feasible 65.

Q. How should researchers address conflicting crystallographic data when refining the unit cell parameters of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?

  • Methodological Answer :

  • Data Reconciliation : Re-examine indexing consistency using CrysAlisPro or APEX3. Check for twinning or pseudo-symmetry.
  • Robust Refinement : In SHELXL, apply restraints (e.g., DFIX, FLAT) to stabilize underdetermined parameters.
  • Validation Tools : Use checkCIF/PLATON to identify systematic errors (e.g., missed symmetry operations) .

Stability and Reactivity

Q. What experimental protocols ensure the stability of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert atmosphere (Ar/N2_2) at –20°C in amber vials to prevent photodegradation.
  • Stability Monitoring : Conduct periodic 1H^1 \text{H}-NMR or HPLC analyses to detect decomposition (e.g., hydrolysis of dioxane rings).
  • Lyophilization : For hygroscopic samples, lyophilize and store with desiccants .

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